N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone moiety linked to a phenoxybenzenesulfonamide group, which contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The pyridazinone core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The alkylated pyridazinone is reacted with 4-phenoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or phenoxy groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides or phenoxy derivatives.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-chlorobenzenesulfonamide
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is unique due to the presence of the phenoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-18-7-4-12-19-21(18)14-13-20-26(23,24)17-10-8-16(9-11-17)25-15-5-2-1-3-6-15/h1-12,20H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCCAJOJNQJOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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